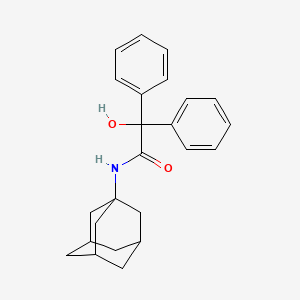![molecular formula C9H13N3O3 B7541121 2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7541121.png)
2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]amino]acetic acid, also known as DMPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPA is a pyrazole derivative that has been synthesized through a multistep process.
作用机制
The mechanism of action of 2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]amino]acetic acid is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. 2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]amino]acetic acid has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]amino]acetic acid has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). 2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]amino]acetic acid has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, 2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]amino]acetic acid has been shown to induce apoptosis in cancer cells and reduce the proliferation of cancer cells.
实验室实验的优点和局限性
2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]amino]acetic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in animal studies. However, there are also limitations to the use of 2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]amino]acetic acid in lab experiments. Its mechanism of action is not fully understood, and its efficacy in clinical trials has not been established.
未来方向
There are several future directions for the research of 2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]amino]acetic acid. It could be studied further for its potential therapeutic applications in cancer, diabetes, and neurodegenerative diseases. The mechanism of action of 2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]amino]acetic acid could be further investigated to better understand its effects on inflammation and cell survival. In addition, the efficacy of 2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]amino]acetic acid in clinical trials could be established to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, 2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]amino]acetic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. 2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]amino]acetic acid has been studied for its potential use in treating cancer, diabetes, and neurodegenerative diseases. Its mechanism of action is not fully understood, and its efficacy in clinical trials has not been established. However, there are several future directions for the research of 2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]amino]acetic acid, and it could hold promise as a therapeutic agent in the future.
合成方法
The synthesis of 2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]amino]acetic acid involves a multistep process that starts with the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminoacetic acid to form the amide intermediate, which is further reacted with acetic anhydride to yield the final product, 2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]amino]acetic acid.
科学研究应用
2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]amino]acetic acid has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. 2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]amino]acetic acid has been studied for its potential use in treating cancer, diabetes, and neurodegenerative diseases.
属性
IUPAC Name |
2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-5-7(6(2)12-11-5)3-8(13)10-4-9(14)15/h3-4H2,1-2H3,(H,10,13)(H,11,12)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZXGTLAPVCYQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CC(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]amino]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 1-[3-[2-cyanoethyl(methyl)amino]-3-oxopropyl]piperidine-3-carboxylate](/img/structure/B7541043.png)

![1-[[2-(4-Chlorophenyl)acetyl]amino]cycloheptane-1-carboxylic acid](/img/structure/B7541046.png)


![Hexanoic acid,6-[(1h-indazol-5-ylcarbonyl)amino]-](/img/structure/B7541062.png)
![2-Hydroxy-5-[3-(oxolan-2-yl)propanoylamino]benzoic acid](/img/structure/B7541075.png)
![3-methyl-2-[(3-oxo-4H-1,4-benzoxazine-6-carbonyl)amino]butanoic acid](/img/structure/B7541090.png)


![2-[3-(2,4-Dichlorophenyl)propanoylamino]acetic acid](/img/structure/B7541110.png)
![2-[(2-Methyl-5-methylsulfonylbenzoyl)amino]acetic acid](/img/structure/B7541114.png)
![4-[4-(4-chlorophenyl)-5-{[2-(4-methylphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B7541124.png)
![3-[3-(2,4-Dichlorophenyl)propanoylamino]propanoic acid](/img/structure/B7541132.png)